molecular formula C24H16OS B12571991 S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate CAS No. 625851-56-1

S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate

Cat. No.: B12571991
CAS No.: 625851-56-1
M. Wt: 352.4 g/mol
InChI Key: YHAMCFPPIOUDER-UHFFFAOYSA-N
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Description

S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate is an organic compound that features an anthracene moiety linked to a phenyl ring via an ethynyl bridge, with an ethanethioate group attached to the phenyl ring. This compound is part of a broader class of anthracene-based derivatives known for their unique photophysical and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphenyl ethanethioate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Triethylamine or potassium carbonate
  • Temperature: 60-80°C
  • Reaction time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Ethyl-substituted anthracene derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Comparison with Similar Compounds

S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate can be compared with other anthracene-based derivatives such as:

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene
  • 9,10-bis(phenylethynyl)anthracene

These compounds share similar photophysical properties but differ in their chemical reactivity and applications.

Properties

CAS No.

625851-56-1

Molecular Formula

C24H16OS

Molecular Weight

352.4 g/mol

IUPAC Name

S-[4-(2-anthracen-9-ylethynyl)phenyl] ethanethioate

InChI

InChI=1S/C24H16OS/c1-17(25)26-21-13-10-18(11-14-21)12-15-24-22-8-4-2-6-19(22)16-20-7-3-5-9-23(20)24/h2-11,13-14,16H,1H3

InChI Key

YHAMCFPPIOUDER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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